molecular formula C8H5BrN2O B3026753 8-bromo-1H-quinoxalin-2-one CAS No. 1092563-82-0

8-bromo-1H-quinoxalin-2-one

Cat. No.: B3026753
CAS No.: 1092563-82-0
M. Wt: 225.04
InChI Key: JHXVDOCODXRKOJ-UHFFFAOYSA-N
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Description

8-bromo-1H-quinoxalin-2-one (BQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Scientific Research Applications

  • Anticancer Applications : 8-bromo-1H-quinoxalin-2-one derivatives have been explored for their potential anticancer properties. For instance, a study by Ghanbarimasir et al. (2018) synthesized quinoxaline derivatives containing 2-aminoimidazole, demonstrating potent antiproliferative activity in colon and breast cancer cell lines (Ghanbarimasir et al., 2018).

  • Chemical Synthesis and Modifications : The compound has been used as a starting material or intermediate in the synthesis of various quinoxaline derivatives. Didenko et al. (2015) produced 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives from 3-(trifluoromethyl)quinoxalin-2(1H)-one (Didenko et al., 2015).

  • Chemoproteomic Applications : Wu et al. (2014) developed quinolin-2(1H)-one inhibitors, useful in chemoproteomic affinity capture experiments, providing insight into the selectivity of the series in gene expression control (Wu et al., 2014).

  • Organic Chemistry and Catalysis : Quinoxalin-2(1H)-ones, including this compound, are used in various organic synthesis processes. Xie et al. (2019) described a method for preparing quinoxaline-3-carbonyl compounds through metal- and base-free conditions (Xie et al., 2019).

  • Photoredox Chemistry : He et al. (2020) discussed a photoredox-catalyst-free radical alkylation of quinoxalin-2(1H)-ones, illustrating the compound's role in light-driven chemical reactions (He et al., 2020).

  • Glucose Transport Regulation : Cornelius et al. (1991) studied 8-bromo-cAMP (a derivative of this compound) in the context of glucose transport regulation in preadipocytes, revealing its role in gene expression related to glucose transport (Cornelius et al., 1991).

  • Photoinduced Cyclization in Organic Synthesis : Li et al. (2013) achieved the synthesis of quinoxalin-2(1H)-ones through a photoinduced cyclization process, demonstrating the compound's utility in novel synthetic pathways (Li et al., 2013).

  • C-H Bond Functionalization : Ghosh and Das (2020) discussed the selective C-H bond functionalization of quinoxalin-2(1H)-one, highlighting its versatility in the modification and functionalization in drug design (Ghosh & Das, 2020).

  • Electrochemical and Computational Investigations : Chaouiki et al. (2020) investigated quinoxaline derivatives as corrosion inhibitors, demonstrating the compound's utility in material science (Chaouiki et al., 2020).

  • Kinase Inhibition for Cancer Therapy : Abbas et al. (2015) synthesized quinoxaline derivatives as inhibitors of c-Met kinase, a receptor associated with tumor progression, showing the compound's potential in targeted cancer therapy (Abbas et al., 2015).

Future Directions

Future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions . The aim is to enrich the methods for the reaction of quinoxalin-2(1H)-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .

Properties

IUPAC Name

8-bromo-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXVDOCODXRKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731841
Record name 8-Bromoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092563-82-0
Record name 8-Bromo-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092563-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A sealable tube is charged with 4.99 g (39.549 mmol) of a mixture of 8-Bromo-3,4-dihydro-1H-quinoxalin-2-one with (2-Amino-3-bromo-phenylamino)-acetic acid ethyl ester (as obtained in step 1.2). 50 mL of a 1M NaOH solution and 12.1 ml of a 30% H2O2 aqueous solution are added. The tube is sealed and heated to 95° C. for 1 h. After cooling, 50 mL of 1M HCl solution are added slowly and the brown solid is collected by filtration, to afford, after drying in HV at 50° C., the title compound which is used without further purification.
[Compound]
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mixture
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4.99 g
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Synthesis routes and methods II

Procedure details

30% H2O2 (14.27 ml, 466 mmol) was added to a mixture of ethyl 2-((2-amino-3-bromophenyl)amino)acetate (12.72 g, 46.6 mmol) in 1 N aq. NaOH (58.2 ml, 58.2 mmol) before it was heated to 95° C. for 2 h in a sealed tube behind a blast shield. After cooling the reaction, 1 N HCl (58 ml) was added, and the precipitated solid was filtered, washed with water, and dried in a vacuum oven (50° C., over the 3 d) to give 8-bromoquinoxalin-2(1H)-one (210d, 38% yield over two steps) as a brown solid. MS (ESI, pos. ion) m/z: 225.0/227.0 (M+1).
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14.27 mL
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12.72 g
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58.2 mL
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58 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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